2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid
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Overview
Description
2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid typically involves the following steps:
Nitration of Furan: The starting material, furan, is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.
Bromination: The 5-nitrofuran is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 2-bromomethyl-5-nitrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid involves the inhibition of bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and cell membranes. This leads to the inhibition of bacterial growth and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Another nitrofuran derivative used as a topical antibacterial agent.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid is unique due to the presence of both the nitrofuran and benzoic acid moieties, which contribute to its diverse chemical reactivity and broad spectrum of biological activities. This makes it a valuable compound for research and development in various fields, including chemistry, biology, medicine, and industry .
Properties
CAS No. |
88796-62-7 |
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Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-[(5-nitrofuran-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C12H10N2O5/c15-12(16)9-3-1-2-4-10(9)13-7-8-5-6-11(19-8)14(17)18/h1-6,13H,7H2,(H,15,16) |
InChI Key |
HFPOXHKFJDMGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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